3-Fluoro-alpha-methyl-L-tyrosine
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Overview
Description
3-Fluoro-alpha-methyl-L-tyrosine: is a fluorinated amino acid derivative that has gained attention in scientific research due to its unique properties and potential applications. This compound is structurally similar to tyrosine, an essential amino acid, but with a fluorine atom and an alpha-methyl group, which confer distinct biochemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-alpha-methyl-L-tyrosine typically involves the introduction of a fluorine atom into the tyrosine molecule. One common method is the fluorination of alpha-methyl-L-tyrosine using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under mild conditions to prevent degradation of the product .
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis, which offers high selectivity and efficiency. Enzymes such as fluorinases can catalyze the formation of the C-F bond, making this method attractive for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-alpha-methyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different fluorinated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions include various fluorinated derivatives and quinones, which have distinct chemical and biological properties .
Scientific Research Applications
3-Fluoro-alpha-methyl-L-tyrosine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other fluorinated compounds.
Biology: The compound is incorporated into proteins to study the effects of fluorination on protein structure and function.
Industry: The compound is used in the development of new pharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism of action of 3-Fluoro-alpha-methyl-L-tyrosine involves its selective uptake by L-type amino acid transporter 1 (LAT1), which is highly expressed in cancer cells. This selective transport allows the compound to accumulate in tumors, making it an effective PET radiotracer. The fluorine atom and alpha-methyl group enhance the compound’s stability and specificity .
Comparison with Similar Compounds
- 2-Fluoro-alpha-methyl-L-tyrosine
- 3-Iodo-alpha-methyl-L-tyrosine
- O-(2-Fluoroethyl)-L-tyrosine
- L-alpha-methyl-tyrosine
Comparison: 3-Fluoro-alpha-methyl-L-tyrosine is unique due to its high selectivity for LAT1, which is not observed in other similar compounds. This selectivity results in higher tumor specificity and lower background uptake in PET imaging, making it a superior choice for cancer diagnostics .
Properties
CAS No. |
1270110-75-2 |
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Molecular Formula |
C10H12FNO3 |
Molecular Weight |
213.21 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12FNO3/c1-10(12,9(14)15)5-6-2-3-8(13)7(11)4-6/h2-4,13H,5,12H2,1H3,(H,14,15)/t10-/m0/s1 |
InChI Key |
STUMEFJLAPRRME-JTQLQIEISA-N |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)O)F)(C(=O)O)N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)F)(C(=O)O)N |
Origin of Product |
United States |
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